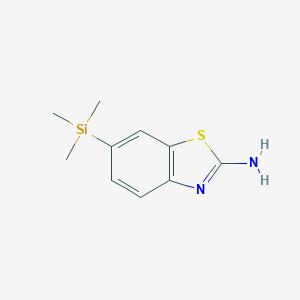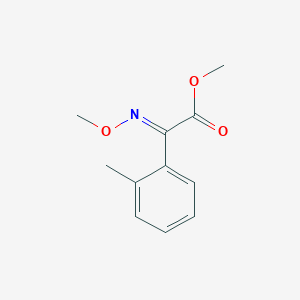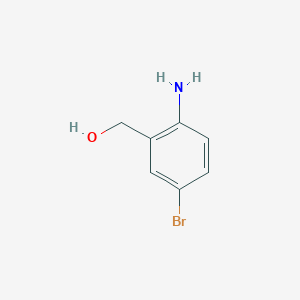
2-bromoethylphosphonic Acid
Overview
Description
2-Bromoethylphosphonic acid is an organophosphorus compound with the molecular formula C2H6BrO3P. It is a colorless to slightly yellow liquid that is soluble in water and various organic solvents such as ethanol and ether. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethylphosphonic acid can be synthesized through the reaction of bromoethane with phosphonic acid. The process involves the slow addition of bromoethane to phosphonic acid, followed by heating to facilitate the reaction. The reaction mixture is then cooled and crystallized to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to control the temperature and reaction rate, ensuring the safe handling of the reactants and products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of ethylphosphonic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, typically under mild heating conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted phosphonic acids.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Ethylphosphonic acid.
Scientific Research Applications
2-Bromoethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromoethylphosphonic acid involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by other nucleophiles, resulting in the formation of various derivatives. These reactions are facilitated by the presence of the phosphonic acid group, which stabilizes the intermediate species formed during the reaction .
Comparison with Similar Compounds
Ethylphosphonic Acid: Similar in structure but lacks the bromine atom.
Methylphosphonic Acid: Contains a methyl group instead of the bromoethyl group.
Phenylphosphonic Acid: Contains a phenyl group instead of the bromoethyl group.
Uniqueness: 2-Bromoethylphosphonic acid is unique due to the presence of the bromine atom, which makes it highly reactive and suitable for various substitution reactions. This reactivity distinguishes it from other phosphonic acids and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromoethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKXVERGWXHHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394218 | |
| Record name | 2-bromoethylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-82-6 | |
| Record name | P-(2-Bromoethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=999-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromoethylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Bromoethyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-bromoethylphosphonic acid in the context of the provided research?
A1: this compound acts as a crucial phosphonylating agent in synthesizing various phosphonic acid analogues of phospholipids. This involves reacting it with dialkyl glycerol ethers or ethylene glycol esters, ultimately leading to the formation of phosphonic acid analogues of diether L-α-cephalins, L-α-lecithins, or ethylene glycolphosphonic acid analogues of lecithins, respectively [, , , ].
Q2: Can you elaborate on the reaction mechanism involving this compound in the synthesis of these phosphonolipids?
A2: The synthesis generally involves a two-step process. Firstly, this compound, often in the presence of triethylamine, reacts with the hydroxyl group of the target molecule (e.g., dialkyl glycerol ether). This results in the displacement of the bromine atom by the oxygen, forming a phosphodiester bond and yielding an intermediate compound with a 2-bromoethyl group attached to the phosphorus atom.
Q3: Are there any advantages to using this compound over other potential reagents in this synthesis?
A3: While the articles don't directly compare different reagents, one advantage highlighted is the use of (2-N,N-dibenzylaminoethyl)phosphonic acid monochloride, a derivative of this compound, for synthesizing L-α-cephalin analogues. This method, compared to using (2-phthalimidoethyl)phosphonic acid monochloride, offers a simplified deprotection step via catalytic hydrogenolysis []. This suggests a potential for tunability and efficiency improvements in phosphonolipid synthesis using modified this compound derivatives.
Q4: What are the implications of successfully synthesizing these phosphonic acid analogues of phospholipids?
A4: These synthetic analogues are valuable tools for studying the biological roles of their natural phospholipid counterparts. For instance, the ethylene glycolphosphonic acid analogues of lecithins exhibit high water solubility and potent hemolytic activity []. By comparing their properties and activities with natural lecithins, researchers can glean insights into the structure-activity relationship of these biomolecules and potentially develop new molecules with tailored properties for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


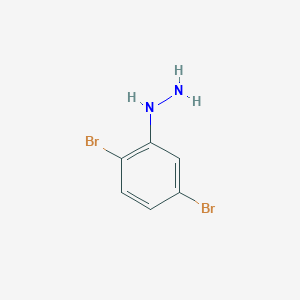




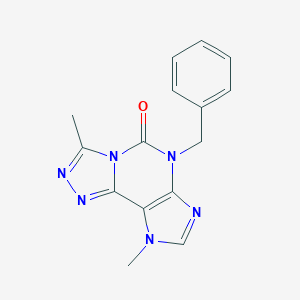


![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
